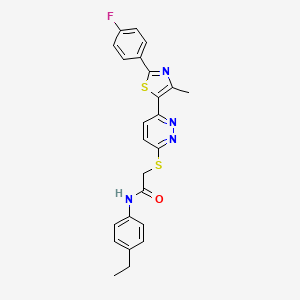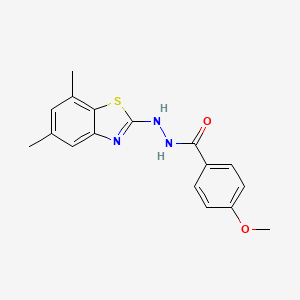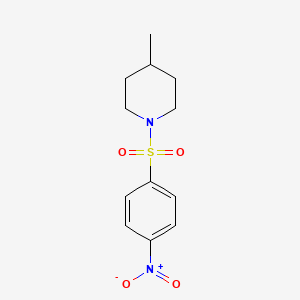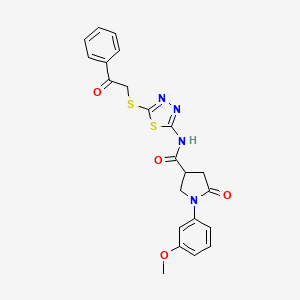
N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Different Spatial Orientations of Amide Derivatives on Anion Coordination
Research has explored the spatial orientations of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, showing how protonated perchlorate salt forms a tweezer-like geometry through self-assembly via weak C–H⋯π and C–H⋯O interactions, resulting in a channel-like structure. This study is pivotal in understanding the structural dynamics of amide derivatives relevant to N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, providing insights into their potential applications in molecular recognition and self-assembly processes (Kalita & Baruah, 2010).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, as in the synthesis of N-(2-Hydroxyphenyl)acetamide, a precursor in antimalarial drug synthesis, showcases the application of amide derivatives in drug development. This process employs Novozym 435 as a catalyst, highlighting the importance of enzyme-catalyzed reactions in creating intermediates for pharmaceuticals, which is relevant for synthesizing compounds like this compound (Magadum & Yadav, 2018).
Furan Formation in Organic Synthesis
The study on the reaction of chromium carbene complexes with acetylenes, leading to furan formation, sheds light on the synthesis pathways that might be relevant for compounds like this compound. Such research provides foundational knowledge for synthesizing furan-containing compounds, which are important in various chemical and pharmaceutical applications (McCallum et al., 1988).
Leuckart Synthesis in Medicinal Chemistry
The Leuckart synthesis of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents demonstrates the pharmaceutical relevance of amide derivatives. This method, applied in creating compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, underscores the versatility of amide derivatives in synthesizing bioactive molecules for therapeutic purposes (Rani et al., 2016).
Structural Studies on Co-crystals and Salts
Research on the structural properties of co-crystals and salts of quinoline derivatives with amide bonds, like N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, provides insights into the molecular interactions and assembly of such compounds. Understanding these properties is crucial for designing materials with specific functions, ranging from catalysis to drug delivery systems (Karmakar, Kalita, & Baruah, 2009).
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-17-6-2-3-7-18(17)25-13-19(21)20-12-14(15-8-4-10-23-15)16-9-5-11-24-16/h2-11,14H,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNCUBTWFDKMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol](/img/no-structure.png)
![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-3-ylpyrazole](/img/structure/B2526032.png)
![N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2526035.png)

![(E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2526037.png)


![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2526042.png)


![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide;hydrochloride](/img/structure/B2526046.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2526047.png)
